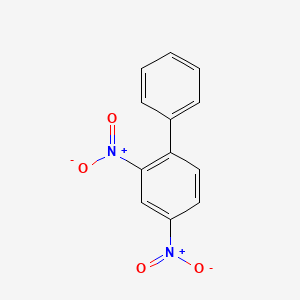

2,4-Dinitrobiphenyl

Beschreibung

Contextualization within Aromatic Nitro Compound Research

Aromatic nitro compounds are a cornerstone of organic chemistry, primarily valued as versatile synthetic intermediates. researchgate.netnih.gov The defining feature of these molecules is the nitro group (–NO2), which is strongly electron-withdrawing. This property significantly influences the reactivity of the aromatic ring, retarding electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution (SNAr). wikipedia.org

The synthesis of aromatic nitro compounds is achieved through nitration, a classic and fundamental aromatic substitution reaction. researchgate.netnih.gov Historically, this has been accomplished using a mixture of concentrated nitric acid and sulfuric acid. britannica.com However, these harsh conditions have prompted extensive research into developing milder, more selective, and environmentally benign nitrating agents and methodologies. researchgate.netnih.gov The ongoing research in this area focuses on new reagents, understanding complex reaction mechanisms, and expanding the synthetic utility of the nitro group, which can be readily converted into various other functionalities, most notably amines. researchgate.netwikipedia.org

Historical Academic Trajectories of Dinitrobiphenyl Derivatives

The academic pursuit of dinitrobiphenyl derivatives has been marked by significant developments in synthetic organic chemistry. A pivotal moment was the discovery of the Ullmann coupling reaction in 1901 by Fritz Ullmann. operachem.com This reaction, which uses copper to couple two aryl halides, was the first transition metal-catalyzed method for forming a biaryl bond and was successfully applied to synthesize 2,2'-dinitrobiphenyl (B165474). operachem.comorgsyn.orgbyjus.com

Early investigations into the Ullmann condensation for producing 2,4-dinitrobiphenyl from 1-chloro-2,4-dinitrobenzene (B32670) uncovered novel and atypical side-reactions. rsc.orgrsc.org Researchers observed the formation of unexpected products like 3-chloro-2,6-dinitrobiphenyl, highlighting the complexity of the reaction mechanism. rsc.org

The strong electron-withdrawing nature of the nitro groups in dinitrobiphenyls makes them excellent substrates for studying nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The mechanism of these reactions typically proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The study of these reactions in dinitro-substituted compounds, including derivatives of this compound, has provided deep insights into reaction kinetics and the influence of leaving groups and solvents. mdpi.comsemanticscholar.orgccsenet.org

More contemporary research has introduced more efficient and milder synthetic routes. The palladium-catalyzed Suzuki cross-coupling reaction, for instance, has emerged as a powerful alternative to the often harsh conditions of the Ullmann reaction for creating the biphenyl (B1667301) core of these molecules. researchgate.netgre.ac.ukacs.org

Methodological Approaches in Dinitrobiphenyl Investigation

The scientific investigation of this compound and its isomers relies on a well-established set of chemical and analytical techniques for synthesis, separation, and characterization.

Synthesis Methods: The creation of dinitrobiphenyls is primarily achieved through a few key synthetic strategies. The choice of method often depends on the desired substitution pattern and available starting materials.

| Synthesis Method | Description | Key Reagents | Reference(s) |

| Nitration | Direct introduction of nitro groups onto a biphenyl backbone. | Nitric Acid, Sulfuric Acid | ontosight.aicdnsciencepub.com |

| Ullmann Coupling | Copper-mediated coupling of two aryl halide molecules to form a biaryl. This is a classic method for creating the biphenyl structure. | Aryl Halides, Copper Bronze | operachem.comorgsyn.orgbyjus.com |

| Suzuki Cross-Coupling | Palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. This modern method often provides higher yields and milder conditions. | Arylboronic Acid, Aryl Halide, Palladium Catalyst | researchgate.netgre.ac.uk |

Analytical and Characterization Techniques: A combination of chromatographic and spectroscopic methods is essential for the purification and structural elucidation of dinitrobiphenyls.

| Analytical Technique | Application in Dinitrobiphenyl Research | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of dinitrobiphenyl isomers and related products from reaction mixtures. | nih.gov |

| Gas Chromatography (GC) | Analysis of volatile dinitrobiphenyl derivatives and their reaction products, often coupled with mass spectrometry (GC-MS). | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the precise molecular structure, including the position of substituents on the biphenyl rings, using ¹H and ¹³C NMR. | nih.govacs.org |

| Mass Spectrometry (MS) | Identification of compounds by determining their molecular weight and fragmentation patterns. | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Confirmation of the presence of specific functional groups, particularly the characteristic nitro groups. | brainly.com |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline state, revealing bond lengths, bond angles, and intermolecular interactions. | nih.goviucr.org |

| Melting Point Analysis | A fundamental technique used to assess the purity of the synthesized crystalline compounds. | nih.govbrainly.comossila.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2486-04-6 |

|---|---|

Molekularformel |

C12H8N2O4 |

Molekulargewicht |

244.20 g/mol |

IUPAC-Name |

2,4-dinitro-1-phenylbenzene |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H |

InChI-Schlüssel |

DBTRHJMMJLOORC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Strategies and Pathways for 2,4 Dinitrobiphenyl

Classical Nitration Methodologies for Biphenyl (B1667301) Precursors

The direct nitration of biphenyl is a primary method for the synthesis of nitrobiphenyls. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. ontosight.ai The reaction introduces nitro groups (-NO2) onto the biphenyl backbone. ontosight.ai The position of nitration is influenced by the directing effects of the existing phenyl group, which is an ortho, para-director. stackexchange.com

In the nitration of biphenyl, the initial attack is favored at the 2- and 4-positions. stackexchange.com However, achieving the specific 2,4-dinitro isomer directly can be challenging due to the deactivating effect of the first introduced nitro group. stackexchange.com Once a nitro group is added to one ring, it deactivates that ring towards further electrophilic substitution. stackexchange.com

To achieve dinitration, stronger reaction conditions or alternative strategies are often necessary. For instance, raising the ratio of nitric acid to biphenyl can lead to the formation of dinitrobiphenyls, yielding a mixture of isomers including 2,2'-dinitrobiphenyl (B165474), 2,4'-dinitrobiphenyl (B3371021), and 4,4'-dinitrobiphenyl (B73382). researchgate.net The synthesis of 2,4-dinitrobiphenyl specifically can be achieved through the nitration of 2-nitrobiphenyl, although this requires careful control to prevent the formation of other isomers.

Cross-Coupling Reactions and Directed Synthesis of Dinitrobiphenyls

Cross-coupling reactions offer a more controlled and versatile approach to the synthesis of specifically substituted biphenyls, including this compound. These methods involve the formation of a carbon-carbon bond between two different aryl precursors.

Ullmann Coupling Variants in Dinitrobiphenyl Formation

The Ullmann reaction, a classic method for biaryl synthesis, involves the copper-mediated coupling of two aryl halide molecules. byjus.comwikipedia.org The traditional Ullmann coupling often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org A typical example is the synthesis of 2,2'-dinitrobiphenyl from ortho-chloronitrobenzene using a copper-bronze alloy at elevated temperatures. byjus.comwikipedia.org

The reaction's scope has been explored with various aryl halides containing different halogen atoms (Cl, Br, I) and substituents, including both electron-withdrawing groups like -NO2 and electron-donating groups. operachem.com For instance, heating 1-bromo-2-nitrobenzene (B46134) with copper powder yields 2,2'-dinitrobiphenyl. operachem.com The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. rsc.org

Modifications to the classical Ullmann reaction have been developed to improve yields and create milder reaction conditions. Solvent-free approaches, such as high-speed ball milling, have been successfully applied to the Ullmann coupling of 2-iodonitrobenzene to produce 2,2'-dinitrobiphenyl in high yield without the need for high-boiling, toxic solvents. nih.govresearchgate.net This "green" method also simplifies purification. nih.gov

Emerging Catalytic Approaches for Substituted Biphenyls

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions, which are often preferred over the Ullmann reaction due to their higher yields and milder conditions. byjus.com Reactions like the Suzuki-Miyaura, Heck, and Stille couplings are powerful tools for the synthesis of substituted biphenyls. rsc.orgacs.org

The Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide catalyzed by a palladium complex, is a particularly effective and widely used method for forming carbon-carbon bonds. rsc.orgresearchgate.net This reaction has been successfully used to synthesize 2-nitrobiphenyls and 2,2'-dinitrobiphenyls. researchgate.netacs.org For example, the coupling of 2-nitrophenylboronic acid with an appropriate aryl halide can be a viable route. However, challenges can arise during the transmetalation step when the phenylboronic acid is substituted with a nitro group at the 2-position. acs.org

Recent advancements have focused on developing novel catalytic systems to overcome these challenges. This includes the use of specific ligands to facilitate the catalytic cycle and the exploration of alternative coupling partners like organoindium and triarylbismuth compounds. researchgate.netthieme.de

Regioselective Synthesis of this compound Isomers

Achieving regioselectivity, the control of the position of chemical bond formation, is crucial in the synthesis of specific isomers like this compound. rsc.org In classical nitration, the regioselectivity is governed by the electronic and steric effects of the substituents already present on the aromatic ring. stackexchange.com For biphenyl, the phenyl substituent directs incoming electrophiles to the ortho and para positions. stackexchange.com

Cross-coupling reactions offer a higher degree of regioselectivity. The specific placement of functional groups on the starting aryl halides and organometallic reagents dictates the final structure of the biphenyl product. For instance, in a Suzuki-Miyaura coupling, reacting a 2,4-dinitrophenyl halide with phenylboronic acid would theoretically yield this compound. However, the reactivity of the starting materials must be carefully considered.

Directed ortho-metalation is another powerful strategy for achieving regioselectivity. This involves the deprotonation of an aromatic compound at a position ortho to a directing group, followed by reaction with an electrophile. While not directly applied to this compound in the provided context, this method has been used to enhance positional specificity in the synthesis of other substituted biphenyls.

Green Chemistry Principles in Dinitrobiphenyl Synthesis Development

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.in In the context of dinitrobiphenyl synthesis, several approaches align with these principles.

A significant advancement is the development of solvent-free Ullmann coupling reactions. nih.govresearchgate.netacs.org By eliminating the need for high-boiling, often toxic solvents like dimethylformamide (DMF) or nitrobenzene, these methods significantly reduce waste and environmental impact. nih.govinnovareacademics.in Techniques like high-speed ball milling not only avoid solvents but can also lead to cleaner and faster reactions with easier product purification. nih.govresearchgate.net

Other green aspects include minimizing reaction times and using catalysts that are more environmentally benign, such as copper, which is less expensive and more "biologically friendly" than some precious metal catalysts like palladium. acs.orgacs.org The use of reusable catalysts, such as zeolites in nitration reactions, also contributes to greener synthetic routes by reducing waste. researchgate.netresearchgate.net

Novel Catalytic Systems for Dinitrobiphenyl Synthesis

Research continues to focus on the development of new and improved catalytic systems for the synthesis of dinitrobiphenyls and other substituted biphenyls. The goal is to enhance efficiency, selectivity, and the environmental profile of these reactions.

In the realm of palladium catalysis, the design of new ligands is a key area of research. For the Suzuki-Miyaura coupling, bidentate P,N-ligands have been designed to bridge the palladium and copper centers, which can facilitate the rate-determining transmetalation step, especially for challenging substrates like those containing nitro groups. researchgate.net

The exploration of alternative metal catalysts and coupling partners is also an active field. For example, palladium-catalyzed cross-coupling of arenediazonium salts with organoindium or triarylbismuth compounds presents an alternative to more sensitive organometallic reagents. thieme.de Furthermore, the use of zeolites as catalysts in nitration reactions offers a reusable and potentially more regioselective alternative to traditional acid catalysts. researchgate.netresearchgate.net Biphenyl-derived phosphepines have also been introduced as a new family of chiral nucleophilic catalysts for enantioselective reactions. mit.edu

Reaction Mechanisms and Chemical Transformations of 2,4 Dinitrobiphenyl

Electrophilic Aromatic Substitution on Dinitrobiphenyl Scaffolds

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The aromatic ring acts as a nucleophile, attacking the electrophile in the rate-determining step, which disrupts the aromaticity and forms a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A subsequent fast deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

In the case of 2,4-dinitrobiphenyl, the presence of two electron-withdrawing nitro groups significantly deactivates the biphenyl (B1667301) system towards electrophilic attack. These groups pull electron density from the aromatic rings, making them less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comtalkingaboutthescience.com The nitro groups are meta-directing, meaning they direct incoming electrophiles to the positions meta to themselves. talkingaboutthescience.com However, the strong deactivating effect often makes electrophilic substitution reactions on dinitrobiphenyls challenging, requiring harsh reaction conditions.

While specific examples of electrophilic aromatic substitution directly on the this compound scaffold are not extensively detailed in the provided search results, the general principles of EAS on deactivated aromatic systems apply. For instance, the synthesis of some substituted dinitrobiphenyls may involve electrophilic substitution on a less deactivated precursor, followed by further transformations. An example from the literature describes the synthesis of 2,2',4,4'-tetranitrobiphenyl, which could theoretically be formed through the nitration of this compound, although the yields are often low due to the highly deactivated nature of the substrate.

A related synthesis involves the Ullmann condensation of 1-chloro-2,4-dinitrobenzene (B32670) with iodobenzene, which, in addition to the expected this compound, can yield 3-chloro-2,6-dinitrobiphenyl. rsc.org This side-product arises from a direct substitution on the chloronitrobenzene ring, illustrating the complexities of reactions involving these highly functionalized aromatic compounds. rsc.org

Nucleophilic Aromatic Substitution Pathways Involving Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic compounds that are electron-deficient. masterorganicchemistry.comwikipedia.org This pathway is particularly relevant for this compound due to the presence of the strongly electron-withdrawing nitro groups. These groups activate the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion (the Meisenheimer complex). This is generally the rate-determining step. masterorganicchemistry.comsemanticscholar.org

Elimination of the leaving group, which restores the aromaticity of the ring. masterorganicchemistry.com

The nitro groups at the ortho and para positions relative to a leaving group are particularly effective at stabilizing the Meisenheimer complex through resonance, thus facilitating the substitution. masterorganicchemistry.comwikipedia.org

An example of an SNAr reaction is the synthesis of 2,4-dinitrodiphenylamine (B1346988) from 1-bromo-2,4-dinitrobenzene (B145926) and aniline (B41778). brainly.com In this reaction, the nucleophilic nitrogen of aniline attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. brainly.com Similarly, reactions of 2,4-dinitrobenzene derivatives with hydrazine (B178648) have been studied, where the reaction proceeds via an uncatalyzed substitution, with the rate-determining step depending on the specific derivative and solvent used. semanticscholar.org For instance, with 1-chloro-2,4-dinitrobenzene, the formation of the zwitterionic intermediate is rate-limiting. semanticscholar.org

The synthesis of a 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP) from 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and polyvinyl alcohol (PVA) also proceeds via an SNAr mechanism. scirp.org

Reduction Reactions of Nitro Functionalities

The reduction of the nitro groups on this compound is a common and important transformation, leading to the formation of amino derivatives, which are valuable synthetic intermediates.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. researchgate.net This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum, and nickel. google.comresearchgate.net

The general mechanism for catalytic hydrogenation of a nitro group to an amine is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The reaction takes place on the surface of the metal catalyst, where hydrogen is adsorbed and activated.

Specific examples include:

The reduction of 2,2'-dinitrobiphenyl (B165474) with hydrazine hydrate (B1144303) catalyzed by Pd/C can yield either benzo[c]cinnoline (B3424390) or 2,2'-diaminobiphenyl, depending on the reaction conditions. researchgate.net

Catalytic hydrogenation is employed in the synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl from its dinitro precursor. google.com

In the synthesis of a technetium-99m labeled chrysamine (B1436601) G derivative, the nitro functions of 2-(chloroacetylamino)-4,4'-dinitrobiphenyl were reduced by catalytic hydrogenation. kuleuven.be

| Starting Material | Catalyst | Product(s) | Reference |

| 2,2'-Dinitrobiphenyl | Pd/C, Hydrazine Hydrate | Benzo[c]cinnoline, 2,2'-Diaminobiphenyl | researchgate.net |

| 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl | Metal Catalyst, H₂ | 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl | google.com |

| 2-(Chloroacetylamino)-4,4'-dinitrobiphenyl | Catalytic Hydrogenation | 3-(Chloroacetylamino)-4,4'-diaminobiphenyl | kuleuven.be |

Besides catalytic hydrogenation, various metals can be used to reduce nitroarenes. These reactions often proceed through single electron transfer mechanisms.

Zero-Valent Metals: Metals like iron (Fe) and manganese (Mn) in their zero-valent state can be used for the reduction of nitroaromatic compounds. msstate.edu For example, zero-valent iron has been shown to be effective in the reduction of 2,4-dinitrotoluene (B133949). msstate.edu

Sulfide Reduction (Zinin Reduction): This method utilizes negative divalent sulfur species (sulfide, hydrosulfide, or polysulfides) to reduce nitroarenes. sciencemadness.org The Zinin reduction is known for its versatility and can be used for the selective reduction of one nitro group in a polynitrated compound. sciencemadness.org For instance, 2,4-dinitrodiphenylamine can be reduced to 2-amino-4-nitrodiphenylamine using this method. sciencemadness.orgscribd.com

Electrochemical Reduction: The electrochemical reduction of 2,2'-dinitrobiphenyl in the presence of carbon dioxide has been studied. researchgate.net In the absence of CO₂, the reduction is a reversible two-electron transfer process. However, in the presence of CO₂, it becomes an irreversible eight-electron process, leading to the formation of benzo[c]cinnoline with high selectivity. researchgate.net

Catalytic Hydrogenation Mechanisms

Oxidative Transformations of the Biphenyl Core

Information regarding the direct oxidative transformations of the biphenyl core of this compound is limited in the provided search results. Generally, the biphenyl core is relatively resistant to oxidation due to its aromatic stability. The presence of the deactivating nitro groups would make oxidative reactions even more challenging.

However, related studies on other dinitrophenyl compounds provide some insight. For example, the oxidation of 2,4-dinitrophenylhydrazine (B122626) with potassium hexacyanoferrate(III) in acidic media has been investigated. rsc.org This reaction proceeds through aryldiazene and diazonium ion intermediates to form substituted azobenzenes and anilines. rsc.org

Computational studies on the degradation of 2,4-dinitroanisole (B92663) by hydroxyl radicals in advanced oxidation processes (AOPs) suggest that addition-elimination is the dominant mechanism, leading to phenol (B47542) products that can be further oxidized. nih.gov While not directly on this compound, this indicates that under highly reactive oxidative conditions, the aromatic ring can be attacked.

Radical Reactions and Mechanistic Investigations

Radical reactions involving dinitrobiphenyls have been investigated, particularly in the context of their formation and electron transfer properties.

Ullmann Coupling: The Ullmann reaction, which is used to synthesize biphenyls from aryl halides using copper, has been studied mechanistically. While radical intermediates are not typically observed by electron spin resonance, their involvement has been considered. lscollege.ac.in The reaction of p-nitrobenzenediazonium tetrafluoroborate (B81430) with a copper(I) species to form 4,4'-dinitrobiphenyl (B73382) is believed to involve aryl radical precursors. acs.org

Radical Anions: The radical anions of dinitroaromatic compounds, including 4,4'-dinitrobiphenyl, have been studied to understand intramolecular electron transfer. nih.govresearchgate.net These radical anions can be generated and their spectral properties analyzed to determine the rate of electron transfer between the two nitro-substituted rings. nih.gov Studies have shown that for some dinitroaromatic radical anions, the rate of intramolecular electron transfer is controlled by solvent dynamics. nih.gov

Degradation by Radicals: As mentioned in the previous section, the degradation of related compounds like 2,4-dinitroanisole by hydroxyl radicals has been studied computationally. nih.gov These studies indicate that H-abstraction by the radical is a competing mechanism alongside addition-elimination pathways. nih.gov

Photochemical Reactivity of this compound and Related Compounds

The study of the photochemical behavior of nitroaromatic compounds is a significant area of research due to their prevalence as environmental pollutants and their unique light-induced reactivity. cdnsciencepub.comwalshmedicalmedia.com These compounds, including this compound, absorb sunlight and can undergo various photochemical transformations. umich.edu The nature of these reactions is influenced by factors such as the molecular structure, the solvent, and the presence of other substances. umich.eduresearchgate.net Many photoreactions involving nitro compounds are known to proceed through radical intermediates, often initiated by hydrogen abstraction by the photoexcited nitro group. cdnsciencepub.com

Research into the photochemistry of dinitrobiphenyls has revealed several reaction pathways. For instance, the irradiation of biphenyl in the presence of nitrogen oxides has been shown to produce various nitrobiphenyl compounds, including this compound. jst.go.jp The photochemical reactivity of these products is of considerable interest.

Studies on dinitronaphthalenes and 4,4'-dinitrobiphenyl have shown that their triplet states react with N,N-dialkylanilines at near diffusion-controlled rates. researchgate.net Quenching of the triplet state of dinitroarenes by triethylamine (B128534) can lead to the formation of a conjugate acid of the radical anion, which may then yield nitrosoarenes. researchgate.net For 4,4'-dinitrobiphenyl, a proposed mechanism involves an H-atom transfer from the α-aminoethyl radical to the conjugate acid of the radical anion, forming a quinonoid structure prior to the final product, 4-nitroso-4'-nitrobiphenyl. researchgate.net

The photochemical behavior of nitroaromatic compounds can also be influenced by their environment. For example, dissolved humic substances in natural waters can enhance the sunlight-induced photodegradation rates of nitroaromatics compared to rates in distilled water. umich.edu Furthermore, the photolysis of related compounds like 2,4-dinitrophenol (B41442) is affected by pH, with different quantum yields observed for the undissociated phenol and the phenolate (B1203915) form. nih.gov

In some cases, intramolecular reactions are observed. The photolysis of N-2,4-dinitrophenylamino-acids in aqueous solutions can lead to the formation of 2-substituted 6-nitrobenzimidazole 1-oxides, with the product distribution being pH-dependent. rsc.org Similarly, photochemical reactions of 2,4-dinitrodiphenylacetamide proceed via the triplet state, involving an initial addition of the nitro group to the carbonyl bond, ultimately leading to cyclization products. rsc.org

The following table summarizes key findings from photochemical studies of dinitrobiphenyls and related nitroaromatic compounds.

| Compound | Irradiation Conditions | Reactants/Medium | Key Findings |

| Biphenyl | Xenon lamp | Nitrogen oxides | Formation of 2-nitrobiphenyl, 4-nitrobiphenyl, 2,2'-dinitrobiphenyl, 2,4'-dinitrobiphenyl (B3371021), and 4,4'-dinitrobiphenyl. jst.go.jp |

| 4,4'-Dinitrobiphenyl | 354 nm laser pulses | N,N-dimethylaniline, N,N-diethylaniline, triethylamine in benzene | Reaction with N,N-dialkylanilines occurs via the triplet state; with triethylamine, formation of 4-nitroso-4'-nitrobiphenyl is proposed. researchgate.net |

| N-2,4-Dinitrophenylamino-acids | Aqueous solution | Water | pH-dependent formation of 4-nitro-2-nitroso-aniline and a 2-substituted 6-nitrobenzimidazole 1-oxide. rsc.org |

| 2,4-Dinitrodiphenylacetamide | Not specified | Various solvents | Reaction from the triplet state leads to 3-nitrophenazine 5-oxide. rsc.org |

| 2,4-Dinitrophenol (24DNP) | 300-500 nm | Aqueous solution | Polychromatic quantum yield of (8.1±0.4) x 10⁻⁵ for the undissociated phenol and (3.4±0.2) x 10⁻⁵ for the phenolate. nih.gov |

Theoretical and Computational Chemistry Studies on 2,4 Dinitrobiphenyl

Quantum Chemical Calculations of Electronic Structurenih.gov

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-dinitrobiphenyl. By solving approximations of the Schrödinger equation, these methods can determine electronic state energies, oscillator strengths, and the nature of molecular orbitals. nih.gov For substituted biphenyl (B1667301) systems, it has been shown that the electronic structure can sometimes be described using a composite model of the constituent moieties—in this case, a nitrated phenyl ring and a second phenyl ring. nih.gov Calculations on related dinitrobiphenyl molecules using Density Functional Theory (DFT) with the B3LYP functional and a 3-21G basis set have been used to determine key structural parameters. ichem.md For instance, the C-C bond lengths in the rings are typically in the range of 1.373 Å to 1.498 Å, while the C-N bond length is approximately 1.338 Å to 1.476 Å, and the N-O bonds are around 1.282 Å to 1.285 Å. ichem.md

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is viewed as nucleophilic, while the LUMO is considered electrophilic. libretexts.org Chemical reactions are often governed by the interaction and overlap between the HOMO of one molecule and the LUMO of another. wikipedia.org

In studies of dinitrobiphenyl derivatives, it was found that the substitution of hydrogen atoms with nitro (NO2) groups leads to a decrease in the energy of the HOMO and an increase in the energy of the LUMO. ichem.md The electronic density in the HOMO of dinitrobiphenyls typically shows a bonding character, while the LUMO exhibits an antibonding character. ichem.md The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. For related dinitrophenol compounds, it has been noted that intramolecular hydrogen bonding can increase the HOMO-LUMO gap. researchgate.net

Table 1: Calculated Electronic Properties of Dinitrobiphenyl Molecules Note: This table is illustrative of calculations performed on dinitrobiphenyl isomers using the DFT/B3LYP/3-21G method. The values demonstrate the general effect of dinitration on the electronic properties of biphenyl.

| Property | Biphenyl | 2,4'-Dinitrobiphenyl (B3371021) | 3,5-Dinitrobiphenyl |

|---|---|---|---|

| HOMO Energy (eV) | -6.21 | -7.52 | -8.11 |

| LUMO Energy (eV) | -0.23 | -2.63 | -3.33 |

| Ionization Potential (IP) (eV) | 6.21 | 7.52 | 8.11 |

| Electron Affinity (EA) (eV) | 0.23 | 2.63 | 3.33 |

Data synthesized from studies on biphenyl and its dinitro derivatives. ichem.md

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact, showing regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgwuxiapptec.com Typically, red-orange colors indicate negative potential (electron-rich areas), while blue colors represent positive potential (electron-deficient areas). wuxiapptec.comyoutube.com

The ESP is influenced by factors like atomic electronegativity and molecular geometry. numberanalytics.com In a molecule like this compound, the strongly electronegative oxygen atoms of the nitro groups withdraw electron density from the aromatic rings. This creates a significant partial positive charge on the carbon atoms of the rings, particularly those bonded to or near the nitro groups, and a high negative potential around the oxygen atoms. ESP maps and Natural Bond Orbital (NBO) analysis on similar compounds like 2,4-dinitrochlorobenzene confirm that the carbon atom attached to a leaving group (the ipso-carbon) becomes significantly electron-poor, making it a prime target for nucleophilic attack. walisongo.ac.id This visualization of charge distribution is crucial for understanding the reactivity of dinitro-aromatic compounds in reactions such as nucleophilic aromatic substitution. walisongo.ac.id

Conformational Analysis and Torsional Barriers of Biphenyl Linkage

The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution due to steric hindrance between the ortho-hydrogen atoms. ic.ac.uk The molecule adopts a twisted conformation, with the equilibrium torsional angle being around 44.4°. inflibnet.ac.in The barriers to rotation around the central carbon-carbon single bond are relatively small. inflibnet.ac.in

When bulky substituents are placed at the ortho positions, as in this compound (which has a nitro group at the 2-position), the steric hindrance increases significantly. This restricts rotation about the biphenyl linkage. inflibnet.ac.in This restricted rotation can be so pronounced in heavily substituted biphenyls that it leads to a phenomenon called atropisomerism, where distinct, non-interconverting enantiomers can be isolated at room temperature. inflibnet.ac.in

Computational studies on biphenyls use methods like DFT to calculate the potential energy surface as a function of the dihedral angle between the rings. ic.ac.uk For unsubstituted biphenyl, calculations show energy minima at approximately 45° and 135°, with transition states at 0° (planar) and 90° (perpendicular). ic.ac.uk The introduction of ortho substituents like the nitro group in this compound is expected to raise the energy of the planar transition state considerably, thereby increasing the barrier to rotation. The precise torsional angle and rotational barriers for this compound would be influenced by the balance between the steric repulsion of the ortho-nitro group and the electronic effects favoring conjugation (planarity). ic.ac.ukinflibnet.ac.in

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is used to model the step-by-step mechanism of chemical reactions, identifying intermediates and characterizing the high-energy transition states that connect them. acs.org For reactions involving dinitrobiphenyl compounds, these models provide insight into reaction feasibility and selectivity.

For example, the nitration of this compound has been studied, revealing that further nitration produces a mixture of 2,4,4'-trinitrobiphenyl (B11972249) and 2,4,2'-trinitrobiphenyl. The transition states for such electrophilic substitution reactions involve the formation of a positively charged intermediate (a sigma complex), where the charge is delocalized across the biphenyl system.

In nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient rings like dinitrobiphenyl, the mechanism typically proceeds through a two-step addition-elimination pathway. mdpi.com Computational modeling can characterize the tetrahedral Meisenheimer complex intermediate and the transition states leading to its formation and collapse. Studies on the hydrazinolysis of 2,4-dinitrobenzene derivatives have shown that the rate-determining step can be either the formation of the initial zwitterionic intermediate or the departure of the leaving group, depending on the solvent and the leaving group itself. ccsenet.org

Solvent Effects on Reactivity and Structure

Solvents can significantly influence the structure, stability, and reactivity of molecules. exaly.com For polar or charged species, solvent interactions can alter conformational preferences and the energies of reactants, intermediates, and transition states.

Computational models can incorporate solvent effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). In the case of biphenyl derivatives, solvent polarity has been shown to influence conformation. ic.ac.ukexaly.com For instance, calculations on a modified biphenyl in a simulated water solvent field showed a dramatic change in the rotational profile, where conformations that were transition states in the gas phase became energy minima. ic.ac.uk

For reactions, the solvent plays a critical role. Kinetic studies of acyl transfer reactions involving 2,4-dinitrophenyl esters in aqueous dimethyl sulfoxide (B87167) (DMSO) solutions highlight the solvent's role in mediating the reaction. mdpi.com The choice of solvent can affect reaction rates and even alter the mechanism. For example, in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648), the mechanism and rate-determining step are different in methanol (B129727) versus DMSO. ccsenet.org These effects are modeled computationally by calculating the reaction pathway in the presence of the solvent field to obtain a more accurate picture of the reaction energetics. mdpi.com

Density Functional Theory (DFT) Applications in Dinitrobiphenyl Research

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science due to its excellent balance of accuracy and computational cost. wikipedia.orgnih.gov It is widely used to investigate the electronic structure and properties of many-body systems, including molecules like this compound. wikipedia.org

DFT methods are extensively applied in dinitrobiphenyl research for several purposes:

Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and torsional angles. ichem.mdresearchgate.net

Electronic Property Calculation: Determining key electronic parameters such as HOMO and LUMO energies, ionization potentials, and electron affinities. ichem.mdd-nb.info These calculations help in understanding the molecule's reactivity and spectral properties.

Vibrational Analysis: Calculating harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. ichem.mdresearchgate.net

Reaction Modeling: Mapping potential energy surfaces to study reaction mechanisms, as described in section 4.3. DFT is used to locate and characterize the structures and energies of transition states and intermediates. acs.org

Studies on various dinitrobiphenyl isomers using the B3LYP functional have successfully predicted their electronic properties and provided insights into the effects of the nitro group substitutions. ichem.md The reliability of DFT makes it an indispensable tool for predicting the behavior of complex organic molecules and guiding experimental work. wikipedia.orgresearchgate.net

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for predicting the spectroscopic and electronic properties of molecules from first principles. For this compound and its isomers, DFT calculations have been employed to investigate the effects of nitro group substitution on their electronic structure and vibrational spectra.

One such study utilized the B3LYP functional with the 3-21G basis set to analyze a series of dinitrobiphenyl molecules, including the this compound isomer. ichem.md The research focused on how the position of the nitro groups influences the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and related electronic parameters. ichem.md

Table 1: Calculated Electronic Properties of this compound

This interactive table details the electronic properties of this compound as calculated by the DFT/B3LYP/3-21G method.

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.513 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.712 | eV |

| Ionization Potential | IP | 8.513 | eV |

| Electron Affinity | EA | 2.712 | eV |

| Electronegativity | χ | 5.612 | eV |

| Hardness | η | 2.900 | eV |

| Softness | S | 0.172 | eV |

| Electrophilicity Index | W | 5.432 | eV |

Source: Chemistry Journal of Moldova ichem.md

In addition to electronic properties, the study investigated the vibrational spectra. The introduction of nitro groups to the biphenyl structure increases the number of vibrational modes from 60 to 72, as per the 3N-6 rule for non-linear molecules. ichem.md The calculations predicted new vibrational modes corresponding to C-N and N-O bonds. Specifically, the harmonic vibrational frequencies calculated at the B3LYP/3-21G level showed that the stretching vibrations of dinitrobiphenyl molecules increase in frequency compared to the parent biphenyl molecule. ichem.md

Advanced Spectroscopic and Chromatographic Techniques in Research of 2,4 Dinitrobiphenyl

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. up.ac.za For 2,4-dinitrobiphenyl, ¹H and ¹³C NMR are fundamental in establishing the carbon framework and the placement of substituents.

¹H and ¹³C NMR Chemical Shift Prediction and Analysis

The introduction of nitro groups to the biphenyl (B1667301) structure significantly influences the electronic environment of the protons and carbon atoms, leading to distinct chemical shifts in the NMR spectra. ichem.mdoaji.net Theoretical predictions using Density Functional Theory (DFT) can complement experimental data by providing calculated chemical shifts that often correlate well with observed values. oaji.net

In the ¹H NMR spectrum of this compound, the protons on the dinitrophenyl ring experience a downfield shift due to the strong electron-withdrawing nature of the nitro groups. The complexity of the spectrum can arise from the mutual influence of nuclei within the molecule, affecting the intensity of some spectral lines. oaji.net Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to the nitro groups, as well as those in the ortho and para positions, are significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dinitrobiphenyl Isomers

Note: This table is based on theoretical calculations and may vary from experimental values. The original source provided graphical spectra without explicit peak lists for this compound. Data for other isomers is included for comparative context.

| Compound | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |

|---|---|---|

| 2,3'-Dinitrobiphenyl | Complex spectrum due to mutual nuclei influences oaji.net | New peaks appear due to nitro group substitution ichem.mdoaji.net |

| 2,4'-Dinitrobiphenyl (B3371021) | High values in chemical shift compared to other isomers oaji.net | High values in chemical shift compared to other isomers oaji.net |

This table is for illustrative purposes based on general findings for dinitrobiphenyls. oaji.net Specific, experimentally verified chemical shift values for this compound were not available in the provided search results.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of substituted biphenyls. slideshare.netulethbridge.ca These methods reveal correlations between different nuclei, either through chemical bonds or through space. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. epfl.ch For this compound, COSY would help establish the connectivity of the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing a clear map of C-H one-bond connectivities. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons bonded to the nitro groups and the carbons at the biphenyl linkage.

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): Although very insensitive, this 2D technique can establish direct carbon-carbon bonds, providing definitive evidence for the biphenyl backbone. huji.ac.il

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The introduction of nitro groups increases the number of vibrational modes compared to the parent biphenyl molecule. ichem.md Key vibrational bands for this compound include:

N-O stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. These are typically strong bands in the IR spectrum.

C-N stretching: The vibration of the bond connecting the nitro group to the aromatic ring. ichem.md

C-H stretching and bending: Vibrations associated with the aromatic C-H bonds. In-plane and out-of-plane bending modes can be observed. ichem.md

C-C stretching: Vibrations within the aromatic rings. ichem.md

Theoretical calculations can be used to predict harmonic vibrational frequencies, which, when scaled, generally show good agreement with experimental IR and Raman spectra. nih.gov For molecules with a center of symmetry, the rule of mutual exclusion applies, where Raman-active vibrations are IR inactive and vice versa. up.ac.za However, for asymmetrically substituted molecules like this compound, some vibrations may be active in both IR and Raman. up.ac.za

Table 2: Key Vibrational Modes for Dinitrobiphenyls

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong intensity in IR spectra. researchgate.net |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong intensity in IR spectra. researchgate.net |

| C-N Stretch | ~850 | |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aromatic C-C Stretch | 1400 - 1600 | Multiple bands are often observed. ichem.md |

Mass Spectrometry Fragmentation Pathways and Ionization Mechanisms

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. slideshare.net For this compound, techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be employed. researchgate.net

The molecular ion peak ([M]⁺ or [M-H]⁻) confirms the molecular weight of this compound. The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for nitroaromatic compounds can involve the loss of nitro groups (NO₂) or parts thereof (e.g., NO, O).

For derivatives of 2,4-dinitrophenylhydrazine (B122626), a related structure, fragmentation in negative ion mode ESI can produce diagnostic ions at m/z 152.0, 163.1, and 179.0. researchgate.net While not directly this compound, this illustrates the type of characteristic fragmentation that can occur. In the mass spectrum of 2,4-dimethylpentane, for example, the base peak corresponds to a stable carbocation fragment. docbrown.info Similarly, the fragmentation of this compound would likely involve cleavages that lead to stabilized ionic species.

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound was not found in the search results, data for related dinitrobiphenyl compounds are available and provide insight into the expected structural features. For example, in the crystal structure of dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate, the dihedral angle between the two aromatic rings is 58.0 (1)°. nih.govresearchgate.net The nitro groups are typically twisted out of the plane of the aromatic ring to which they are attached. nih.govresearchgate.net In the solid state, intermolecular interactions, such as C-H···O contacts, can influence the molecular packing. nih.gov

Table 3: Crystallographic Data for a Related Dinitrobiphenyl Derivative (Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₂N₂O₈ | nih.govresearchgate.net |

| Crystal System | Triclinic | nih.govresearchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.0520 (5) | nih.govresearchgate.net |

| b (Å) | 10.4193 (7) | nih.govresearchgate.net |

| c (Å) | 10.5310 (11) | nih.govresearchgate.net |

| α (°) | 108.423 (4) | nih.govresearchgate.net |

| β (°) | 95.142 (4) | nih.govresearchgate.net |

| γ (°) | 111.617 (3) | nih.govresearchgate.net |

Chromatographic Separation Methodologies for Isomer Purity

The synthesis of this compound can often lead to the formation of other dinitrobiphenyl isomers. Therefore, chromatographic techniques are essential for the separation, purification, and assessment of the purity of the target compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing mixtures of substituted biphenyls. nih.gov Different HPLC modes can be employed for effective separation:

Normal-phase chromatography: Utilizes a polar stationary phase and a non-polar mobile phase.

Reversed-phase chromatography: Employs a non-polar stationary phase and a polar mobile phase, which is a very common technique for separating organic molecules. nih.gov

Chiral chromatography: If enantiomers were present, a chiral stationary phase would be necessary for their separation. walshmedicalmedia.com

Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of reactions and for the initial separation of isomers. nih.gov For instance, a mixture of 2,2'- and 2,4'-dinitrobiphenyl isomers has been successfully separated using column chromatography on alumina (B75360). rsc.org Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is also a powerful tool for separating and identifying volatile isomers. nih.gov

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector, is crucial for achieving optimal separation and ensuring the isomeric purity of the this compound sample.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an effective HPLC method is crucial for the analysis of this compound. This is especially important for distinguishing it from other dinitrobiphenyl isomers and related compounds which may have different properties and effects. Method development often focuses on selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. bjbms.org

For compounds like dinitrobiphenyls, reversed-phase HPLC is a common approach. The separation of isomers, such as positional isomers on an aromatic ring (ortho, meta, para), is a key challenge. mtc-usa.com The choice of a stationary phase, such as a C18 column, is a conventional starting point. chromforum.org However, for enhanced selectivity between isomers, phenyl-based stationary phases can be particularly effective due to their unique interactions with aromatic compounds. mtc-usa.com

The mobile phase composition, typically a mixture of a polar solvent like water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired retention and resolution. nih.gov Adjusting the pH of the aqueous component with acids like phosphoric acid can influence the chromatography of polar analytes, though for a non-ionizable compound like this compound, the primary role of the mobile phase is to control the elution strength. chromatographyonline.com Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to separate compounds with a wide range of polarities. chromforum.org

Detection is commonly performed using a UV-Vis detector, as dinitrobiphenyls possess strong chromophores that absorb light in the UV region. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification. bjbms.org

While a specific, validated HPLC method for this compound is not detailed in the provided research, a general approach can be outlined based on the analysis of similar dinitrophenyl compounds.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical set of starting conditions for method development and is based on general principles for separating aromatic isomers.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly specific and sensitive technique for the analysis of semi-volatile compounds like this compound. GC is well-suited for separating isomers, which is critical in the analysis of nitrated biphenyl mixtures. rsc.orgcaltech.edu

Research on the nitration of biphenyl and its derivatives frequently employs GC-MS to identify and quantify the resulting isomers. spu.eduresearchgate.net The separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). scielo.brchromatographyonline.com These columns separate compounds based on their boiling points and, to a lesser extent, their interaction with the stationary phase.

The analysis involves injecting the sample into a heated inlet, which vaporizes the compound. The gas-phase molecules are then carried by an inert gas (like helium) through the column. scielo.br A programmed temperature gradient is used, where the oven temperature is gradually increased to elute compounds with different volatilities over time. scielo.br This allows for the separation of a complex mixture of nitrated products. researchgate.net

Following separation by the GC column, the compounds enter the mass spectrometer. In the MS detector, molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio. The fragmentation pattern provides a molecular fingerprint that can be used to identify the compound, while the retention time from the GC provides an additional layer of confirmation. researchgate.net For instance, the analysis of nitrated 2-methylbiphenyl (B165360) on a GC-MS system allowed for the separation and identification of four different mononitrated isomers based on their retention times and mass spectra. spu.edu

Table 2: Typical GC-MS Conditions for the Analysis of Nitrated Biphenyls

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness scielo.br |

| Carrier Gas | Helium at 1.2 mL/min scielo.br |

| Inlet Temperature | 250 °C scielo.br |

| Oven Program | Start at 60°C (hold 1 min), ramp to 250°C at 15°C/min, hold for 10 min scielo.br |

| MS Detector | Mass Spectrometer (e.g., 5975C) |

| Ionization Mode | Electron Impact (EI), 70 eV researchgate.net |

| Mass Range | 20-1000 Da researchgate.net |

This table is based on reported methods for analyzing biphenyl derivatives and nitrated aromatic compounds. researchgate.netscielo.br

Environmental Transformation and Degradation Pathways of 2,4 Dinitrobiphenyl

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is a process where light energy drives chemical breakdown. For many nitroaromatic compounds, this is a significant environmental degradation pathway. In aquatic systems, direct photolysis can be a primary transformation route for related compounds like 2,4-dinitrophenol (B41442) (24DNP), with estimated half-lives of just a few summer days in surface waters. nih.gov The efficiency of photolysis for nitroaromatic compounds can be significantly different in water compared to organic matrices, suggesting that degradation rates may vary between cloud droplets and organic aerosol particles. uci.edunih.gov

In the atmosphere, photolysis is a key initiator of chemical reactions. cmascenter.org For compounds like 2,4-dinitrophenol, both direct photolysis and reactions with hydroxyl radicals (•OH) contribute to its degradation in atmospheric water droplets. nih.govunito.it While specific photolysis studies on 2,4-dinitrobiphenyl are not widely available, the behavior of structurally similar compounds suggests that photodegradation is a probable and important environmental fate process. Photolytic reactions can sometimes involve the transfer of an oxygen atom from a nitro group to a different part of the molecule, leading to unique transformation products. rsc.org

Biotransformation Pathways by Microorganisms

Microorganisms play a crucial role in the environmental breakdown of nitroaromatic compounds. mdpi.comej-eng.org The biotransformation of dinitrobiphenyls typically involves two main stages: the initial reduction of the highly oxidized nitro groups, followed by the cleavage of the aromatic ring structure.

The reduction of nitro groups is a common and critical first step in the microbial metabolism of polynitroaromatic compounds. nih.gov This process involves the sequential reduction of the nitro group (–NO₂) to a nitroso (–NO), hydroxylamino (–NHOH), and finally an amino (–NH₂) group. Studies on related dinitrobiphenyl isomers provide clear evidence of this pathway. For instance, the biotransformation of 4,4'-Dinitrobiphenyl (B73382) in rats yields 4-amino-4'-nitrobiphenyl, demonstrating the reduction of one of the two nitro groups. oup.com Similarly, the chemical reduction of 2,2'-Dinitrobiphenyl (B165474) can produce 2,2'-diaminobiphenyl, where both nitro groups are fully reduced to amines. researchgate.net

This reductive pathway has been observed across a range of similar compounds. The biotransformation of 2,4-dinitroanisole (B92663) (DNAN) in anaerobic soils proceeds through nitroreduction to form 2-methoxy-5-nitroaniline (B165355) and 2,4-diaminoanisole. nih.gov The reduction of nitro groups makes the aromatic ring more susceptible to subsequent oxidative attack and cleavage.

Following the initial modification of nitro groups, microorganisms can cleave the biphenyl (B1667301) ring structure, leading to complete degradation. This is typically accomplished by dioxygenase enzymes, which insert two oxygen atoms into the aromatic ring to form a catechol-like intermediate. asm.orgnih.gov These catechols are then substrates for other enzymes that cleave the C-C bond within the ring. nih.govrsc.org

A clear example of this is seen with the isomer 2,2'-Dinitrobiphenyl when exposed to the biphenyl-degrading bacterium Burkholderia sp. strain LB400. asm.org The biphenyl dioxygenase enzyme from this bacterium attacks the dinitrobiphenyl molecule, resulting in the removal of a nitro group (denitration) and the formation of 2,3-dihydroxy-2'-nitrobiphenyl. asm.org This dihydroxylated intermediate is then a substrate for 2,3-dihydroxybiphenyl 1,2-dioxygenase, an enzyme that cleaves the aromatic ring between the two hydroxyl groups (intradiol cleavage), breaking down the stable biphenyl structure. asm.orgasm.org A similar oxidative pathway is observed for 2,4-dinitrotoluene (B133949) (DNT), where dioxygenase enzymes create 4-methyl-5-nitrocatechol, which is subsequently metabolized via ring fission. nih.gov

Reductive Transformation of Nitro Groups

Abiotic Hydrolysis and Redox Reactions

In addition to biological processes, this compound can undergo abiotic transformations in the environment. Redox reactions, which involve the transfer of electrons, are fundamental to many geochemical processes and can influence the fate of contaminants. numberanalytics.comfiveable.mesustainability-directory.com While specific data on the abiotic hydrolysis of this compound is limited, abiotic redox reactions have been documented for its isomers.

The chemical reduction of 2,2'-Dinitrobiphenyl is a well-studied example. Depending on the reducing agent and conditions, different products can be formed. Catalytic reduction using hydrazine (B178648) hydrate (B1144303) can yield either benzo[c]cinnoline (B3424390) through an intramolecular cyclization reaction or 2,2'-diaminobiphenyl via complete nitro group reduction. researchgate.net Reduction using isopropanol (B130326) in the presence of an alumina (B75360) catalyst at high temperatures has also been shown to convert 2,2'-Dinitrobiphenyl into benzo[c]cinnoline. researchgate.net These reactions demonstrate that abiotic processes, particularly reduction, can significantly transform dinitrobiphenyls in certain environments.

Sorption and Mobility within Environmental Matrices

Sorption, the process by which a chemical associates with a solid phase like soil or sediment, is a critical factor controlling a contaminant's mobility and bioavailability. uci.edu Compounds with low water solubility tend to sorb more strongly to solids, which limits their movement in groundwater but can lead to long-term accumulation in soil and sediments.

For dinitrobiphenyls, their low water solubility suggests they are not likely to be highly mobile in the environment. thermofisher.com A safety data sheet for 2,2'-Dinitrobiphenyl notes that spillage is unlikely to penetrate soil, implying strong sorption or low mobility. thermofisher.com Chromatographic studies of the related 4,4'-dinitrobiphenyl also provide data on its retention behavior, which is a measure of its interaction with different materials and thus its potential mobility. epa.gov For other related aromatic acids like 2,4-D, soil organic matter and iron oxides have been identified as the most important sorbents, with factors like soil pH and phosphate (B84403) content influencing the degree of sorption. researchgate.netnih.gov The tendency of dinitrobiphenyls to persist and bioaccumulate is linked to these sorptive properties. ontosight.ai

Transformation Products and their Chemical Structures

The degradation of dinitrobiphenyls leads to a variety of transformation products, the structures of which depend on the specific degradation pathway. The table below summarizes key products identified from the transformation of dinitrobiphenyl isomers.

| Precursor Compound | Transformation Pathway | Transformation Product | Chemical Structure of Product |

|---|---|---|---|

| 4,4'-Dinitrobiphenyl | Biotransformation (Nitroreduction) | 4-Amino-4'-nitrobiphenyl | C₁₂H₁₀N₂O₂ |

| 2,2'-Dinitrobiphenyl | Biotransformation (Dioxygenation/Denitration) | 2,3-Dihydroxy-2'-nitrobiphenyl | C₁₂H₉NO₄ |

| 2,2'-Dinitrobiphenyl | Abiotic/Biotic Reduction | 2,2'-Diaminobiphenyl | C₁₂H₁₂N₂ |

| 2,2'-Dinitrobiphenyl | Abiotic Reduction/Cyclization | Benzo[c]cinnoline | C₁₂H₈N₂ |

Role of 2,4 Dinitrobiphenyl in Synthetic Organic Methodology Development

Precursor for Advanced Aromatic Nitrogen Compounds

2,4-Dinitrobiphenyl serves as a crucial starting material for the synthesis of various advanced aromatic nitrogen compounds. The presence of two nitro groups on the biphenyl (B1667301) scaffold allows for a range of chemical transformations, leading to the formation of valuable nitrogen-containing molecules.

One of the primary applications of this compound is in the synthesis of diaminobiphenyls . The reduction of the nitro groups in this compound yields 2,4-diaminobiphenyl. This transformation is a key step in the preparation of more complex nitrogen-containing structures. google.com For instance, 4,4'-dibromo-2,2'-dinitrobiphenyl can be reduced to 4,4'-dibromobiphenyl-2,2'-diamine (B183518), which is a versatile intermediate for creating fused heterocyclic rings. ossila.com

Furthermore, this compound is instrumental in the synthesis of benzo[c]cinnolines . These compounds, which possess interesting pharmacological properties, can be synthesized through the electrochemical reduction of 2,2'-dinitrobiphenyl (B165474). researchgate.netacs.org This method provides a green and efficient route to the benzo[c]cinnoline (B3424390) scaffold. acs.org The catalytic reduction of 2,2'-dinitrobiphenyl using hydrazine (B178648) hydrate (B1144303) and a palladium on carbon (Pd/C) catalyst can also yield benzo[c]cinnoline. researchgate.net

The synthesis of carbazoles also frequently employs dinitrobiphenyl derivatives as precursors. For example, 4,4'-dibromo-2,2'-dinitrobiphenyl is a well-established intermediate in the synthesis of 2,7-dibromo-9H-carbazole. ossila.com The synthesis involves the reduction of the dinitrobiphenyl to the corresponding diamine, followed by a ring-closure reaction to form the carbazole (B46965) core. google.comossila.com

Building Block in Heterocyclic Synthesis

The structural framework of this compound makes it an excellent building block for the construction of various heterocyclic compounds. The biphenyl core provides a rigid scaffold, while the nitro groups offer reactive sites for cyclization reactions.

A significant application of dinitrobiphenyl derivatives is in the synthesis of phenazines . The Wohl-Aue reaction, a classical method for phenazine (B1670421) synthesis, can utilize dinitrobiphenyls. guidechem.com More modern approaches involve the reductive cyclization of dinitrobiphenyl derivatives to form the phenazine ring system.

The synthesis of dibenzofurans and dibenzosiloles can also be achieved using dinitrobiphenyl precursors. The reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl to 4,4'-dibromobiphenyl-2,2'-diamine provides an intermediate that can be further transformed into these fused heterocyclic systems. ossila.com

Use in Multi-Step Organic Synthesis Sequences

This compound and its derivatives are frequently incorporated into multi-step organic synthesis sequences to construct complex target molecules. Their ability to undergo a variety of chemical transformations makes them versatile intermediates.

A prominent example is the use of dinitrobiphenyls in the synthesis of substituted carbazole derivatives. A synthetic route can involve the Ullmann coupling of a substituted halonitrobenzene to form a dinitrobiphenyl, followed by reduction of the nitro groups to amines, and subsequent cyclization to the carbazole. google.com This multi-step process allows for the introduction of various substituents onto the final carbazole product.

The synthesis of complex biaryl compounds often utilizes dinitrobiphenyls as key intermediates. The initial formation of the dinitrobiphenyl through coupling reactions like the Ullmann or Suzuki coupling is a critical step. rsc.orgresearchgate.net Subsequent modifications of the nitro groups and the biphenyl rings allow for the elaboration of the molecule into the desired final product.

| Intermediate | Reaction | Product | Reference |

| 2-Halonitrobenzene | Ullmann Coupling | 2,2'-Dinitrobiphenyl | byjus.comacs.org |

| 4,4'-Dibromo-2,2'-dinitrobiphenyl | Reduction | 4,4'-Dibromobiphenyl-2,2'-diamine | ossila.com |

| 2,2'-Dinitrobiphenyl | Electrochemical Reduction | Benzo[c]cinnoline | researchgate.netacs.org |

| 2-Amino-2'-nitrobiphenyl | Thermal Cyclization | Benzo[c]cinnoline & Carbazole | researchgate.net |

Ligand and Catalyst Development in Organic Reactions

While less common than its role as a synthetic precursor, there is emerging interest in the use of biphenyl derivatives, conceptually related to this compound, in the development of ligands and catalysts for organic reactions. The biphenyl scaffold provides a robust and tunable platform for designing ligands with specific steric and electronic properties.

The development of phosphine (B1218219) ligands based on a biaryl skeleton has been a significant area of research, particularly for cross-coupling reactions. sigmaaldrich.com These ligands, often referred to as Buchwald-type ligands, have proven to be highly effective in promoting a variety of carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions. sigmaaldrich.com The substituents on the biphenyl rings can be systematically varied to fine-tune the catalytic activity.

Analytical Methodologies for Research Scale Detection and Quantification of 2,4 Dinitrobiphenyl

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

Coupling chromatography with mass spectrometry provides powerful tools for the separation, identification, and quantification of 2,4-dinitrobiphenyl isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for analyzing volatile and thermally stable compounds like dinitrobiphenyls. In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. For instance, the separation of dinitrobiphenyl isomers, including 2,2'-, 2,4'-, and 4,4'-dinitrobiphenyl (B73382), has been achieved using gas-liquid chromatography. researchgate.net The electroreduction of 2,2′-dinitrobiphenyl has been studied, and it has been used as an internal standard in the gas chromatographic determination of other compounds. chemicalbook.comchemicalbook.in GC-MS analysis of 2,2'-dinitrobiphenyl (B165474) shows a characteristic mass spectrum with a top peak at m/z 198 and other significant peaks at m/z 168 and 139. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS, is suitable for non-volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS offers an alternative, especially when dealing with complex matrices that may require less stringent sample cleanup. LC-MS/MS methods have been developed for related compounds like 2,4-dinitrophenol (B41442) and its metabolites, demonstrating the capability of this technique for structural confirmation and quantification in biological samples. nih.govresearchgate.net The analysis of explosive compounds, which includes structurally similar dinitrotoluenes, by UHPLC-MS showcases the high resolution and sensitivity achievable. thermofisher.com For these analyses, specific mobile phases, such as acetonitrile (B52724) and water gradients, are used to separate the compounds on a C18 column before they are detected by the mass spectrometer. thermofisher.comeuropa.eu The identification of isomers like 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279) is strengthened by their distinct fragmentation patterns in the mass spectrum. thermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govrsc.org |

| Column | RTX-5 Sil MS (30 m × 0.25 mm i.d.) or similar | rsc.org |

| Injection Temperature | 270 °C | rsc.org |

| Carrier Gas | Helium | rsc.org |

| Ionization Mode | Electron Ionization (EI) | rsc.orgnih.gov |

| Key Mass Fragments (m/z) for 2,2'-Dinitrobiphenyl | 198, 168, 139, 115 | nih.gov |

Electrochemical Detection Principles

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the reduction or oxidation of the analyte at an electrode surface. The two nitro groups in dinitrobiphenyl are readily reducible, making it an excellent candidate for electrochemical analysis.

Methods such as polarography and cyclic voltammetry have been employed to study the electroreduction of dinitrobiphenyl isomers. chemicalbook.comchemicalbook.in Detailed studies on 2,2'-dinitrobiphenyl using techniques like differential pulse polarography (DPP) at a dropping mercury electrode (DME) and differential pulse voltammetry (DPV) at a hanging mercury drop electrode (HMDE) have been conducted. researchgate.net These investigations reveal that 2,2'-dinitrobiphenyl undergoes electrochemical reduction, and the process can involve intermolecular interactions between the nitro groups. researchgate.netresearchgate.net The voltammetric behavior is typically characterized by one or more reduction peaks, the potential and current of which can be used for qualitative and quantitative analysis, respectively. For example, optimal conditions for determining 2,2'-dinitrobiphenyl have been established in a Britton-Robinson buffer and methanol (B129727) mixed medium. researchgate.net

The development of chemically modified electrodes can enhance the sensitivity and selectivity of detection. While specific sensors for this compound are a niche research area, sensors fabricated for related nitroaromatic compounds like 2,4-dinitrophenol demonstrate the potential of this approach. rsc.orgresearchgate.netpsu.edu These sensors often utilize nanomaterials to increase the electrode surface area and facilitate electron transfer.

| Technique | Electrode | Medium | Limit of Determination (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Polarography (DPP) | Dropping Mercury Electrode (DME) | Britton-Robinson buffer (pH 6.0) : Methanol (1:1) | 2 x 10⁻⁷ mol·L⁻¹ | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode (HMDE) | Britton-Robinson buffer (pH 6.0) : Methanol (1:1) | Not specified | researchgate.net |

| Adsorptive Stripping Voltammetry (AdSV) | Hanging Mercury Drop Electrode (HMDE) | Britton-Robinson buffer (pH 6.0) : Methanol (1:1) | Not specified | researchgate.net |

Spectrophotometric Assay Development

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are based on the principle that molecules absorb light at specific wavelengths. The aromatic structure and nitro groups of this compound result in characteristic UV-Vis absorption spectra that can be used for its quantification.

UV-Vis spectra of dinitrobiphenyl isomers show distinct absorption maxima. For example, 2,4'-dinitrobiphenyl (B3371021) exhibits a maximum absorption (λmax) in the UV region. nih.gov Similarly, a UV/Visible spectrum for 2,2'-dinitrobiphenyl is available in spectral databases. nist.gov A typical spectrophotometric assay involves measuring the absorbance of a solution containing the analyte at its λmax and relating it to the concentration using the Beer-Lambert law.

While direct spectrophotometry is simple and rapid, its selectivity can be limited in complex mixtures where other compounds may absorb at similar wavelengths. To overcome this, spectrophotometric assays are often coupled with a separation technique like HPLC. Furthermore, derivatization reactions that produce a colored product with a unique λmax can significantly enhance selectivity and sensitivity. For instance, the reaction of various compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form colored hydrazones is a widely used spectrophotometric method. sjpas.comsjpas.comrsc.org It is important to note that in this context, DNPH is a reagent, not the analyte. The development of a spectrophotometric assay for this compound would involve identifying a suitable solvent system, determining its λmax, and validating the method for linearity and interference effects.

Method Validation and Reproducibility in Laboratory Settings

For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. Method validation demonstrates that the procedure is suitable for its intended use by providing objective evidence of its performance characteristics. europa.eu The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). europa.eu

Accuracy : This expresses the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by recovery studies, where a known amount of the analyte is spiked into a blank matrix. europa.eu For a related dinitrophenol metabolite, recoveries of 93-98% were achieved in mango and soil samples. nih.gov

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: